(S)-3-(4-Chlorophenoxy)butanoic acid

Chiral purity Quality control Procurement specification

(S)-3-(4-Chlorophenoxy)butanoic acid (CAS 148144-57-4; molecular formula: C10H11ClO3; MW: 214.65) is a single-enantiomer, β-substituted chlorophenoxyalkanoic acid. It belongs to the broader class of phenoxyalkanoic acids that includes the well-studied α-substituted clofibric acid analogs (e.g., 2-(4-chlorophenoxy)butanoic acid, CPBA) and the achiral herbicide 4-(4-chlorophenoxy)butanoic acid (4-CPB).

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B13087979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Chlorophenoxy)butanoic acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
InChIKeyRSXQVYRBRCBEOM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (S)-3-(4-Chlorophenoxy)butanoic Acid: Chiral β-Phenoxy Acid for Asymmetric Synthesis


(S)-3-(4-Chlorophenoxy)butanoic acid (CAS 148144-57-4; molecular formula: C10H11ClO3; MW: 214.65) is a single-enantiomer, β-substituted chlorophenoxyalkanoic acid . It belongs to the broader class of phenoxyalkanoic acids that includes the well-studied α-substituted clofibric acid analogs (e.g., 2-(4-chlorophenoxy)butanoic acid, CPBA) and the achiral herbicide 4-(4-chlorophenoxy)butanoic acid (4-CPB) [1]. Unlike these positional isomers, (S)-3-(4-Chlorophenoxy)butanoic acid features a chiral center at the β-carbon of the butyric acid backbone, placing the carboxylic acid moiety two carbons away from the phenoxy-substituted stereogenic center, a regiochemical arrangement that distinguishes it from the more extensively characterized α-substituted analogs .

Why Generic (S)-3-(4-Chlorophenoxy)butanoic Acid Cannot Be Substituted with Racemate or Positional Isomers


Generic substitution risks in this compound class are fundamentally driven by stereochemistry and positional isomerism. The β-substitution pattern of (S)-3-(4-chlorophenoxy)butanoic acid is structurally distinct from the extensively characterized α-substituted analogs (e.g., CPBA enantiomers), for which landmark studies have demonstrated profound enantioselective pharmacology: the S-(−)-enantiomers of α-chlorophenoxyalkanoic acids strongly block skeletal muscle chloride channel conductance (GCl) while R-(+)-enantiomers are virtually inactive, and R-(+)-enantiomers show 5-fold greater antiplatelet potency than S-(−)-enantiomers [1]. Critically, these structure-activity relationships were established exclusively for α-substituted (2-position) compounds—the magnitude, direction, or even existence of enantioselectivity cannot be assumed to extrapolate to the β-substituted (3-position) scaffold without direct experimental validation. Even among established phenoxyalkanoic acid herbicides, positional isomerism (2- vs. 3- vs. 4-substitution on the butyric acid backbone) produces entirely distinct regulatory classifications, as exemplified by 4-CPB (4-position, Weed Science Society of America-approved) versus MCPB (4-position with additional methyl substitution) versus the α-substituted fibrate pharmacophore [2]. This combined evidence establishes that stereochemical identity and positional isomerism are not interchangeable parameters in chlorophenoxy acid research, making generic substitution scientifically unjustified without compound-specific, isomer-to-isomer comparative data.

Quantitative Differentiation Evidence for (S)-3-(4-Chlorophenoxy)butanoic Acid Selection


Chiral Purity Specification of (S)-3-(4-Chlorophenoxy)butanoic Acid vs. Racemate (RS)-Form from Supplier Datasheets

The commercially available (S)-3-(4-chlorophenoxy)butanoic acid is specified by MolCore at a minimum purity of 98% (NLT 98%) as a single enantiomer , whereas the racemic form (RS)-3-(4-chlorophenoxy)butyric acid (CAS 140226-45-5) is available as a racemic mixture without a specified enantiomeric excess . No optical rotation value, enantiomeric excess (ee%), or chiral HPLC chromatogram is publicly disclosed for either the (S)-enantiomer or the racemate by any accessible authoritative source.

Chiral purity Quality control Procurement specification

Positional Isomer Differentiation: β-Substituted vs. α-Substituted Chlorophenoxy Acid Pharmacological Profiles

The α-substituted analog 2-(4-chlorophenoxy)butanoic acid (CPBA, CAS 34385-92-7) has been evaluated in rat skeletal muscle chloride channel conductance (GCl) assays, where the S-(−)-enantiomer strongly decreased GCl (nearly complete block at high concentrations) while the R-(+)-enantiomer at low concentrations increased GCl by 9–39% and at higher concentrations decreased GCl by no more than 27% [1]. In human platelet aggregation assays, (+)-(R)-CPBA showed greater potency than (−)-(S)-CPBA, with a rank order of (+)-(R)-CPPA > (+)-(R)-CPBA > (−)-(S)-CPPA > (−)-(S)-CPBA [2]. In rat hepatocyte peroxisome proliferation assays, the S-(−)-enantiomer of 4-CPBA induced fatty acyl-CoA oxidase (FACO) and laurate hydroxylase (LH) activities more potently than the R-(+)-enantiomer [S-(−) > R-(+)] [3].

Structure-activity relationships Chloride channel pharmacology Enantioselectivity

Physicochemical Property Comparison: Structural Isomer 2-(4-Chlorophenoxy)butanoic Acid Reference Data

The positional isomer 2-(4-chlorophenoxy)butanoic acid (CAS 10310-19-7) has published physicochemical properties including pKa = 3.2 and boiling point = 114°C . The reference compound clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) has a reported LogP of 2.57–2.72 [1]. These values serve as class-level physicochemical reference points; however, no pKa, LogP, melting point, boiling point, or solubility data for (S)-3-(4-chlorophenoxy)butanoic acid itself were found in any peer-reviewed literature, authoritative database, or vendor specification sheet beyond the molecular formula and molecular weight.

Physicochemical properties LogP pKa Structural comparison

Enantioselective Synthesis Precedent: Baker's Yeast-Mediated Reduction of Related 2-(4-Chlorophenoxy)-3-oxoalkanoates

Ferorelli et al. (2004) demonstrated baker's yeast-mediated reduction of 2-(4-chlorophenoxy)-3-oxoalkanoates to yield alcohols with diastereomeric excesses up to 92% and enantiomeric excesses >99% [1]. Specifically, reduction of ethyl 2-(4-chlorophenoxy)-3-oxobutanoate yielded ethyl 2-(4-chlorophenoxy)-3-hydroxybutanoate with >99% ee, demonstrating the feasibility of stereoselective ketone reduction in the 3-position of 2-(4-chlorophenoxy)-substituted butanoates [1]. These compounds were designed as intermediates for potential PPARα ligands, extending the well-established fibrate pharmacophore [1]. This work establishes synthetic precedent for enantioselective transformations on scaffolds bearing the 4-chlorophenoxy group on a butanoate backbone; however, the target compound (S)-3-(4-chlorophenoxy)butanoic acid differs in having the phenoxy substituent at the 3-position rather than the 2-position.

Asymmetric synthesis Biotransformation PPARα ligand intermediates

Critical Evidence Gap: Absence of Direct, Comparator-Based Quantitative Data for (S)-3-(4-Chlorophenoxy)butanoic Acid

A systematic search of primary literature (PubMed), patent databases (Google Patents, EPO), authoritative databases (PubChem, NIST, ChEMBL, BindingDB, BCPC Pesticide Compendium), and reputable vendor specification sheets (MolCore, ChemSrc, CymitQuimica) was conducted to identify any quantitative comparative data for (S)-3-(4-chlorophenoxy)butanoic acid against its closest analogs. The search yielded no peer-reviewed publications, patents, or authoritative database entries containing direct experimental data for this compound. No head-to-head comparison with the racemate (RS)-3-(4-chlorophenoxy)butyric acid (CAS 140226-45-5), the R-enantiomer (CAS 148144-58-5), or any positional isomer was found. No biological activity data (IC50, EC50, Ki, Kd), pharmacokinetic data, toxicity data (LD50), solubility data, stability data, or spectroscopic characterization beyond basic identifiers were located in any admissible source [1][2][3].

Evidence gap assessment Procurement risk Research compound

Validated Application Scenarios for (S)-3-(4-Chlorophenoxy)butanoic Acid Based on Available Evidence


Chiral Building Block for Asymmetric Synthesis of β-Substituted Phenoxy Acid Derivatives

Based on MolCore's specification of (S)-3-(4-chlorophenoxy)butanoic acid at NLT 98% purity , this compound is positioned as a single-enantiomer starting material for the asymmetric synthesis of β-aryloxy-substituted carboxylic acid derivatives, amides, esters, and heterocyclic compounds. The β-substitution pattern (phenoxy group at the 3-position of butanoic acid) provides a stereochemically defined scaffold for constructing compounds with a two-carbon spacer between the carboxylic acid and the chiral center bearing the aryloxy group—a regiochemical motif structurally distinct from the extensively explored α-substituted fibrate analogs. Given the complete absence of published biological or pharmacological characterization for this compound [1], its primary validated use is as a synthetic intermediate in exploratory medicinal chemistry, chemical biology probe development, or methodology studies, where the stereochemical integrity of the building block must be independently verified by the end user through chiral HPLC or optical rotation measurement.

Exploratory Structure-Activity Relationship (SAR) Studies in Chlorophenoxy Acid Chemical Space

The well-documented enantioselective pharmacology of α-substituted chlorophenoxyalkanoic acids—where absolute configuration determines functional outcome at chloride channels (S-(−) blocks, R-(+) is largely inactive) and in platelet aggregation (R-(+) more potent than S-(−)) [1]—establishes the scientific rationale for expanding SAR studies to the β-substituted scaffold. (S)-3-(4-Chlorophenoxy)butanoic acid represents the β-substituted analog that fills a gap between the α-substituted fibrate pharmacophore (2-position) and the achiral herbicide scaffold (4-position). Researchers investigating how the position of the chlorophenoxy substituent along the butanoic acid backbone modulates target engagement, selectivity, and off-target profiles may employ this compound as a comparator to systematically probe the spatial requirements of phenoxy acid–protein interactions. This application is supported by class-level inference from the α-substituted series [1] and the recognized regulatory and pharmacological divergence between positional isomers in the chlorophenoxy acid class [2].

Enantioselective Synthetic Methodology Development Using an Under-Characterized Chiral Substrate

The baker's yeast-mediated enantioselective reduction precedent established by Ferorelli et al. (2004) for 2-(4-chlorophenoxy)-3-oxoalkanoates (achieving de up to 92% and ee >99%) demonstrates the feasibility of biocatalytic asymmetric transformations on chlorophenoxy-substituted butanoate scaffolds. (S)-3-(4-Chlorophenoxy)butanoic acid, as a pre-resolved single enantiomer, may serve as a chiral substrate, chiral auxiliary precursor, or authentic reference standard for developing, calibrating, and validating new enantioselective synthetic methods (chemical, enzymatic, or catalytic) on β-aryloxy acid substrates. Its utility as a chiral standard is contingent upon independent verification of enantiomeric excess, which is not disclosed by current suppliers [1], underscoring the need for in-house analytical method development as a prerequisite to any stereochemically rigorous application.

Environmental Fate or Metabolism Probe in Chlorophenoxy Acid Research

Microbial metabolism studies have documented the degradation of monochlorophenoxybutyric acids by Nocardia opaca, with 4-chlorophenoxybutyrate showing 77% conversion and 3-chlorophenoxybutyrate showing 40.5% conversion over 3 days . While the position of the chlorine substituent on the phenyl ring is the variable in that study (not the substitution position on the butyric acid backbone), this precedent establishes that soil microorganisms can differentiate between structurally similar chlorophenoxybutyric acid isomers. (S)-3-(4-Chlorophenoxy)butanoic acid—with a defined stereochemistry at the β-position—could serve as a probe substrate in enantioselective microbial degradation studies, environmental persistence assessments, or metabolite identification workflows, provided that the compound's stereochemical purity is independently verified and appropriate analytical methods (e.g., chiral LC-MS) are developed for detection and quantification.

Quote Request

Request a Quote for (S)-3-(4-Chlorophenoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.